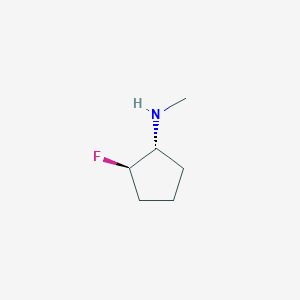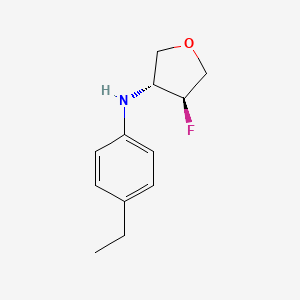amino}cyclobutan-1-ol CAS No. 2151083-30-4](/img/structure/B1485537.png)
trans-2-{[(Furan-2-yl)methyl](methyl)amino}cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-{[(Furan-2-yl)methyl](methyl)amino}cyclobutan-1-ol (TFMAC) is a cyclic organic compound composed of five atoms of carbon, two atoms of oxygen, two atoms of nitrogen, and one atom of hydrogen. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. TFMAC has been used in a variety of scientific research applications, including the study of drug metabolism, drug delivery systems, and enzyme inhibition.
Applications De Recherche Scientifique
Trans-2-{[(Furan-2-yl)methyl](methyl)amino}cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used to study the metabolism of drugs, as well as to study the mechanism of action of drugs and their metabolic pathways. This compound has also been used in the development of drug delivery systems, such as nanoparticles and liposomes, and it has been used to study enzyme inhibition.
Mécanisme D'action
Trans-2-{[(Furan-2-yl)methyl](methyl)amino}cyclobutan-1-ol is an intermediate in the synthesis of many pharmaceuticals and other compounds. It functions as a catalyst in the formation of other compounds, such as drugs and metabolites. It is also involved in the metabolism of drugs, as it helps to break down drugs into their active metabolites.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, and it has been shown to have an effect on the metabolism of drugs. This compound has also been shown to have an effect on the activity of enzymes, and it has been shown to have an effect on the absorption of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-{[(Furan-2-yl)methyl](methyl)amino}cyclobutan-1-ol has several advantages for use in laboratory experiments. It is easy to synthesize, and it is stable in a variety of solvents and temperatures. It is also non-toxic and has low volatility, making it safe to use in laboratory experiments. However, this compound is not as stable as some other compounds, and it is not as soluble in water as some other compounds.
Orientations Futures
There are several potential future directions for research on trans-2-{[(Furan-2-yl)methyl](methyl)amino}cyclobutan-1-ol. These include further studies on its biochemical and physiological effects, as well as its potential use in drug delivery systems. Additionally, further research could be conducted on the synthesis of this compound and its mechanism of action. Finally, research could be conducted on the potential use of this compound in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
(1R,2R)-2-[furan-2-ylmethyl(methyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11(9-4-5-10(9)12)7-8-3-2-6-13-8/h2-3,6,9-10,12H,4-5,7H2,1H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNHFBYDIROSM-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CO1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Fluorothiolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485456.png)
![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)

![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)

![1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1485464.png)




![(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1485470.png)
amine](/img/structure/B1485471.png)
![N-[(1-fluorocyclopentyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485474.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485475.png)